Calcifediol-d3
Übersicht
Beschreibung
Calcifediol, also known as calcidiol or 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme vitamin D 25-hydroxylase . It is a major circulating metabolite of vitamin D3 and is the best indicator of the body’s vitamin D stores . Calcifediol is used to treat secondary hyperparathyroidism in adult patients with stage 3 or 4 chronic kidney disease and serum total 25-hydroxyvitamin D levels less than 30 ng/mL .
Synthesis Analysis
Vitamin D3 (cholecalciferol) is converted to 25-hydroxyvitamin D (25OHD) in the liver, through the action of 25-hydroxylases (mainly CYP2R1 and some other P450 enzymes) . Calcifediol is one step closer in the metabolic pathway to active vitamin D as it is independent of hepatic 25-hydroxylation .Molecular Structure Analysis
Calcifediol is a hydroxycalciol that is calciol in which the hydrogen at position 25 has been replaced by a hydroxy group . It is a prehormone resulting from the oxidation of calciol in the liver .Chemical Reactions Analysis
Calcidiol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3 .Physical And Chemical Properties Analysis
Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D. At comparable doses to vitamin D3, calcifediol achieves target serum 25 (OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations .Wissenschaftliche Forschungsanwendungen
Treatment of Vitamin D Deficiency
Field
Application
Calcifediol is used to prevent and treat vitamin D deficiency . It is efficient and safe in the general population .
Method of Application
The dose, frequency, and duration of treatment with Calcifediol are determined according to serum 25 (OH)D concentrations, condition, type of patient, and comorbidities .
Results
Calcifediol has certain advantages over cholecalciferol, such as its rapid onset of action and greater potency . It achieves target serum 25 (OH)D concentrations more rapidly and has a predictable and linear dose–response curve .
Treatment of Bone Diseases
Field
Application
Calcifediol plays an important role in bone mineralization, calcium and phosphate homeostasis, and skeletal health . It is used in the treatment of bone diseases like rickets and osteomalacia .
Method of Application
The dosage is determined based on the patient’s serum 25 (OH)D concentrations, the specific bone disease being treated, and the patient’s overall health status .
Results
Calcifediol is effective in the treatment of bone diseases, helping to increase bone mineral density and reduce fracture risk .
Treatment in Obesity
Field
Application
Calcifediol may be preferable to vitamin D3 for patients with obesity .
Method of Application
The dosage and frequency of Calcifediol administration are determined based on the patient’s serum 25 (OH)D concentrations and their specific health condition .
Results
Calcifediol achieves target serum 25 (OH)D concentrations more rapidly in patients with obesity .
Treatment of Hypoparathyroidism
Field
Application
Calcifediol is used in the management of hypoparathyroidism , a condition where the parathyroid glands do not produce enough parathyroid hormone .
Results
Calcifediol helps to manage the symptoms of hypoparathyroidism by increasing the levels of vitamin D in the body .
Treatment of Renal Osteodystrophy
Field
Application
Calcifediol is used in the management of renal osteodystrophy in patients with chronic renal failure undergoing dialysis . Renal osteodystrophy is a bone disease that occurs when the kidneys fail to maintain the proper levels of calcium and phosphorus in the blood .
Results
Calcifediol helps to manage the symptoms of renal osteodystrophy by increasing the levels of vitamin D in the body .
Treatment of Respiratory Tract Diseases
Field
Application
Supplementation with Calcifediol can support immune function and reduce the risk and impact of respiratory tract diseases, like COVID-19 .
Results
Calcifediol helps to elevate optimal vitamin D levels faster, unlocking the benefits of the ‘sunshine vitamin’ more rapidly than vitamin D3 .
Treatment of Liver Disease
Field
Application
Calcifediol may be preferable to vitamin D3 for patients with liver disease . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .
Results
At comparable doses to vitamin D3, calcifediol achieves target serum 25 (OH)D concentrations more rapidly . It has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations .
Treatment of Malabsorption
Field
Application
Calcifediol may be preferable to vitamin D3 for patients with malabsorption . The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption .
Results
Calcifediol is less prone to sequestration in adipose tissue . It helps to elevate optimal vitamin D levels faster, unlocking the benefits of the ‘sunshine vitamin’ more rapidly than vitamin D3 .
Safety And Hazards
Calcifediol is a safe and effective treatment for vitamin D deficiency in the young adult population, but long-term use may be required to sustain optimal 25 (OH)D levels . No clinically relevant changes in bone metabolism parameters or toxic 25 (OH)D levels were observed, and no serious adverse events were reported throughout the study .
Zukünftige Richtungen
With the prevalence of vitamin D deficiency reaching epidemic proportions, there is a growing interest in vitamin D research field by the scientific community . Calcifediol is suitable for use in all patients with vitamin D deficiency and may be preferable to vitamin D3 for patients with obesity, liver disease, malabsorption and those who require a rapid increase in 25 (OH)D concentrations .
Eigenschaften
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-CMMPNOGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747283 | |
Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcifediol-d3 | |
CAS RN |
140710-94-7, 1262843-45-7 | |
Record name | (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140710-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.